Ethyl 2-amino-4-chloro-3-fluorobenzoate

Description

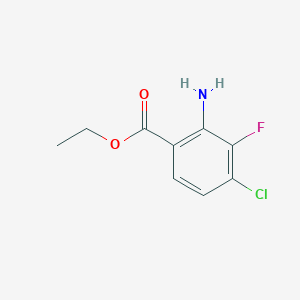

Ethyl 2-amino-4-chloro-3-fluorobenzoate (CAS: 933687-00-4) is a halogenated aromatic ester with the molecular formula C₉H₈ClFNO₂. It features a benzoate backbone substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 2. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-amino-4-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 |

InChI Key |

SCOJMRCCPMKKRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Halogenation of 2-Aminobenzoic Acid Derivatives

- Starting Material: 2-Aminobenzoic acid (o-aminobenzoic acid) or its derivatives.

- Reaction Conditions:

- Chlorination and fluorination are performed sequentially or concurrently using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor or other electrophilic halogen sources.

- Typically conducted at low temperatures (0–5°C) to control regioselectivity and prevent over-halogenation.

- Outcome:

- Formation of 4-chloro-3-fluoro derivatives, with regioselectivity guided by directing effects of amino and carboxyl groups.

Optimization Tips:

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Maintain low (0–5°C) during halogenation for regioselectivity |

| Reagent Ratios | Use excess halogenating agents and alcohol to drive reactions to completion |

| Reaction Time | Monitor via TLC; typically 4–12 hours depending on step |

| Purification | Recrystallization or chromatography for high purity |

Synthesis via Nitro Reduction and Halogenation (Patented Method, CN105732357A)

Overview:

This route employs nitration of aromatic precursors, subsequent reduction, halogenation, and esterification steps, as documented in patent CN105732357A.

Step 1: Nitration and Reduction

- Starting Material: 2-Chlorobenzoic acid derivatives.

- Reaction Conditions:

- Nitration using nitric acid or mixed acid at controlled temperatures (~0–10°C).

- Reduction of the nitro group using Raney nickel in organic solvents (e.g., ethyl acetate) under hydrogen atmosphere at 35°C for 3 hours, yielding 2-amino-4-chloro-benzoic acid.

- Purification: Filtration and recrystallization.

Step 2: Halogenation

Step 3: Esterification

- Procedure:

- Esterify the acid with ethanol under acidic conditions, refluxing for 6–12 hours.

- Purify via recrystallization or chromatography.

Reaction Data:

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Amination reduction | H₂, Raney Ni, 35°C, 3h | ~95% | High purity of amino intermediate |

| Halogenation | NCS, ionic liquid, 0–10°C | Variable | Selectivity depends on temperature control |

| Esterification | Reflux with ethanol | >90% | Purity confirmed via HPLC |

Alternative Routes: Multi-step Synthesis via Precursors

Approach:

Starting from simpler aromatic compounds such as chlorobenzene derivatives, followed by:

- Nitration

- Reduction to amino derivatives

- Halogenation

- Esterification

This route is flexible but involves multiple steps, each optimized for maximum yield.

Data Tables Summarizing Key Parameters

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Direct halogenation + esterification | 2-Aminobenzoic acid | NCS, ethanol, sulfuric acid | 0–5°C (halogenation), reflux (esterification) | 85–98% | >98% | Widely used, scalable |

| Patent CN105732357A | 2-Chlorobenzoic acid derivatives | NCS, Raney Ni, ethanol | 0–10°C (halogenation), 35°C (reduction), reflux (esterification) | ~95% | High | Efficient for large-scale synthesis |

Spectroscopic Characterization Techniques

- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm), amino NH₂ (broad, δ 4–6 ppm).

- ¹³C NMR: Ester carbonyl (~170 ppm), aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹), N-H stretch (~3400 cm⁻¹), aromatic C-H (~3100 cm⁻¹).

- Mass Spectrometry: Molecular ion at m/z 203.6, confirming molecular weight.

The synthesis of Ethyl 2-amino-4-chloro-3-fluorobenzoate is well-established through several routes, with the most efficient involving initial aromatic halogenation, amino group introduction, and esterification. Optimization of reaction parameters—temperature, reagent ratios, and purification methods—are critical to achieving high yields and purity. Patented methods, such as those documented in CN105732357A, provide scalable and reliable pathways suitable for industrial applications. Proper characterization via spectroscopic techniques ensures the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Reaction conditions may involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used. Conditions vary depending on the desired product.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-amino-4-chloro-3-fluorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-4-chloro-3-fluorobenzoate belongs to a broader class of halogenated benzoate esters. Below is a systematic comparison with structurally related compounds, focusing on substituent patterns, functional groups, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations:

Substituent Diversity: The target compound uniquely combines amino, chloro, and fluoro groups on the aromatic ring, whereas analogues like Ethyl 2-(benzyloxy)-4-methylbenzoate lack halogens but include bulkier substituents (e.g., benzyloxy) . Halogenated phenylalanine derivatives (e.g., 2-Fluoro-4-methyl-DL-phenylalanine) share fluorine substitution but differ in backbone structure, featuring amino acid moieties instead of esters .

Functional Group Impact: The amino group in this compound may confer nucleophilic reactivity, enabling participation in coupling reactions or heterocycle synthesis. In contrast, ether-containing analogues (e.g., 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene) are more suited for electrophilic substitutions .

Commercial Availability: All listed compounds are discontinued, suggesting challenges in synthesis, stability, or niche applications.

Potential Applications: While direct research on this compound is sparse, its structural features align with intermediates used in antifungal or antibacterial agents. For example, ethyl acetate extracts of spices containing halogenated benzoates have demonstrated bioactivity against fungal pathogens .

Research Findings and Limitations

No peer-reviewed studies specifically addressing this compound’s bioactivity or synthetic utility were identified in the provided evidence. By analogy, halogenated benzoates with similar substitution patterns (e.g., 3-[1-(3-chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid) have shown promise as enzyme inhibitors or agrochemical precursors .

Biological Activity

Ethyl 2-amino-4-chloro-3-fluorobenzoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of an amino group, along with chloro and fluoro substituents on the aromatic ring, contributes to its unique chemical reactivity and biological properties. The compound can be synthesized through various organic reactions, often serving as an intermediate in the development of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The amino group enhances its binding affinity, while the halogen substituents modulate its reactivity. This compound has been investigated for several mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess this activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance, derivatives of anthranilic acid have been identified as effective in reducing the growth of pancreatic cancer cells when used in combination with established chemotherapeutic agents like difluoromethylornithine (DFMO) . Research indicates that compounds with structural similarities can inhibit critical protein interactions involved in tumor growth .

Antimicrobial Studies

A study investigating the antimicrobial effects of halogenated benzoates indicated that compounds like this compound could inhibit bacterial growth by interfering with enzyme functions essential for bacterial metabolism. The presence of halogens enhances the compound’s ability to penetrate bacterial membranes .

Case Studies

- Study on Enzyme Interactions : A biochemical assay demonstrated that this compound could effectively inhibit a key enzyme involved in polyamine synthesis, leading to reduced cell proliferation in cancer models .

- Antimicrobial Efficacy : In vitro testing against various bacterial strains showed a significant reduction in growth rates when exposed to this compound, indicating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-amino-4-chloro-3-fluorobenzoate?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:

Amination : Introduce the amino group via nitration followed by reduction, or direct amination using protecting groups (e.g., acetyl) to prevent side reactions.

Halogenation : Chlorination and fluorination via electrophilic aromatic substitution (EAS) under controlled conditions. For example, using Cl₂/FeCl₃ for chlorination and HF/pyridine for fluorination.

Esterification : React the substituted benzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

Critical Note : Order of substitution impacts regioselectivity; steric and electronic effects must be optimized to avoid byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity. Use deuterated solvents (e.g., DMSO-d₆) to resolve amino proton signals .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns.

- X-ray Crystallography : For absolute structural confirmation using software like SHELXL .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Employ PPE (gloves, goggles) and fume hoods when working with fluorinating agents (e.g., HF) or chlorinating reagents.

- Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-substituted benzoate synthesis be addressed?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., acetyl for -NH₂) to guide halogenation.

- Catalytic Systems : Optimize Lewis acids (e.g., FeCl₃ vs. AlCl₃) to control EAS reactivity.

- Temperature Control : Lower temperatures (-10°C to 0°C) reduce kinetic competition between substituents.

Example : Fluorination at the 3-position may require blocking the 4-position with a bulky group .

Q. How to resolve contradictory NMR data for amino and ester functional groups?

- Methodological Answer :

- 2D NMR : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H-¹³C signals and resolve overlapping peaks.

- Solvent Optimization : Switch to CDCl₃ if DMSO-d₆ causes signal broadening for -NH₂.

- Variable Temperature NMR : Elevate temperature (e.g., 60°C) to reduce hydrogen bonding effects on amino protons .

Q. What computational methods predict the compound’s bioactivity or interaction with targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase inhibitors).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological activity data from analogs .

Q. How to optimize low yields in the amination step?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts for Buchwald-Hartwig amination.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.